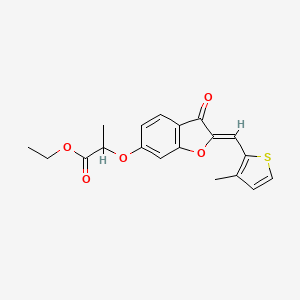

(Z)-ethyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

Background and Significance of Benzofuran-Thiophene Hybrid Compounds

Benzofuran and thiophene derivatives have emerged as critical pharmacophores in medicinal chemistry due to their structural versatility and broad biological activities. The fusion of these heterocyclic systems into hybrid molecules, such as (Z)-ethyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate , leverages the complementary electronic and steric properties of both moieties. Benzofuran contributes a rigid, oxygen-containing aromatic system that enhances binding affinity to biological targets, while the thiophene ring introduces sulfur-based interactions, improving metabolic stability and drug-receptor interactions.

Recent studies highlight the therapeutic potential of benzofuran-thiophene hybrids in modulating enzyme activity and protein aggregation. For example, dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors derived from benzothiophene-rhodanine hybrids demonstrate potent anti-inflammatory effects. Similarly, benzofuran-carboxamide derivatives exhibit modulatory effects on amyloid-beta (Aβ42) aggregation, a hallmark of Alzheimer’s disease. These findings underscore the strategic importance of hybridizing benzofuran and thiophene scaffolds to develop multifunctional therapeutic agents.

Historical Development of this compound Research

The synthesis of benzofuran-thiophene hybrids traces back to advancements in heterocyclic chemistry during the late 20th century. Early methodologies relied on Paal-Knorr and Gewald reactions for thiophene synthesis, which often required harsh conditions and offered limited functional group tolerance. The evolution of modern catalytic strategies, such as transition metal-mediated cross-coupling, enabled precise functionalization of both benzofuran and thiophene rings.

The target compound’s development likely originated from structure-activity relationship (SAR) studies on anti-inflammatory and neuroprotective agents. For instance, replacing phenyl groups in rhodanine hybrids with benzothiophene improved COX-2 selectivity. Similarly, introducing methyl groups to thiophene rings in Aβ42 modulators enhanced hydrophobic interactions with fibril surfaces. These insights informed the design of This compound , where the 3-methylthiophene substituent optimizes steric compatibility with target binding pockets.

Table 1: Key Synthetic Milestones in Benzofuran-Thiophene Hybrid Development

Theoretical Framework and Research Objectives

The pharmacological activity of This compound arises from its ability to engage multiple biological targets through non-covalent interactions. Molecular docking studies of analogous compounds suggest that the benzofuran ring intercalates into hydrophobic protein clefts, while the thiophene sulfur forms hydrogen bonds with lysine or histidine residues. The Z-configuration of the methylene group ensures optimal spatial alignment for target engagement, as evidenced by improved inhibitory potency in COX-2 assays.

Research objectives for this compound include:

- Structural Optimization : Fine-tuning substituents on the thiophene and benzofuran rings to enhance binding affinity.

- Mechanistic Elucidation : Characterizing interactions with inflammatory enzymes or neurodegenerative disease targets.

- Synthetic Scalability : Developing cost-effective routes for large-scale production without compromising stereochemical purity.

Table 2: Hypothesized Target Interactions of the Compound

| Structural Feature | Proposed Interaction Mechanism | Biological Relevance |

|---|---|---|

| Benzofuran-3-one | Hydrogen bonding with catalytic residues | Enzyme inhibition (e.g., COX-2, 5-LOX) |

| 3-Methylthiophene | Hydrophobic packing in binding pockets | Enhanced target selectivity |

| Ethoxycarbonylpropanoate | Solubility and bioavailability modulation | Pharmacokinetic optimization |

Current Challenges and Knowledge Gaps

Despite progress, several challenges hinder the development of This compound . Synthetic complexity arises from the Z-selective formation of the methylene bridge, which often requires chiral catalysts or high-pressure conditions. Additionally, the compound’s propensity for isomerization under physiological conditions may limit its in vivo stability.

Key knowledge gaps include:

- Target Specificity : Whether the compound exhibits off-target effects on unrelated enzymes or receptors.

- Metabolic Fate : The role of hepatic cytochrome P450 enzymes in metabolizing the thiophene moiety.

- Structure-Toxicity Relationships : Potential correlations between structural modifications and organ toxicity.

Properties

IUPAC Name |

ethyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5S/c1-4-22-19(21)12(3)23-13-5-6-14-15(9-13)24-16(18(14)20)10-17-11(2)7-8-25-17/h5-10,12H,4H2,1-3H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNWVVACFKABGV-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CS3)C)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CS3)C)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with significant potential in pharmaceutical and biochemical applications. This article aims to explore its biological activity through various studies, including synthesis, characterization, and potential therapeutic effects.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C24H20O5S

- Molecular Weight : 420.48 g/mol

- CAS Number : 620546-26-1

Its structure comprises a benzofuran moiety linked to a thiophene ring, which is known to exhibit various biological activities due to its unique electronic properties and structural versatility.

Antioxidant Properties

Numerous studies have highlighted the antioxidant potential of compounds containing benzofuran and thiophene structures. These compounds can scavenge free radicals, thus preventing oxidative stress-related damage in biological systems. For instance, compounds similar to this compound have demonstrated significant radical-scavenging activity in vitro, suggesting their utility in preventing cellular damage from oxidative stress .

Anti-inflammatory Effects

Research indicates that derivatives of benzofuran can inhibit pro-inflammatory cytokines. The compound's structural features may contribute to its ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases. In animal models, related compounds have shown reductions in markers such as TNF-alpha and IL-6 following treatment .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . For example, a related compound was shown to decrease tumor volume significantly in xenograft models when administered at specific dosages.

Study on Antioxidant Activity

A comparative study evaluated the antioxidant properties of several thiophene-containing compounds against standard antioxidants like ascorbic acid. The results indicated that the compound exhibited a comparable or superior ability to reduce oxidative stress markers in cell cultures .

Anti-inflammatory Research

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked decrease in inflammatory markers compared to the control group. Histopathological analysis revealed reduced tissue damage and inflammation .

Anticancer Evaluation

A recent study focused on the anticancer effects of related benzofuran derivatives on breast cancer cell lines. The findings suggested that these compounds could inhibit cell growth effectively and induce apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Scientific Research Applications

The compound (Z)-ethyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by relevant data tables and case studies.

Chemical Properties and Structure

Chemical Formula: C19H20O4S

Molecular Weight: 344.43 g/mol

IUPAC Name: this compound

The compound features a benzofuran core, which is known for its diverse biological activities, alongside a thiophene group that enhances its electronic properties. This structural diversity contributes to its potential applications in pharmaceuticals and materials.

Anticancer Activity

Recent studies have indicated that compounds containing thiophene and benzofuran moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that benzofuran derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

Research has demonstrated that compounds with thiophene structures possess antimicrobial activity against a range of pathogens. The incorporation of the benzofuran moiety may enhance this activity due to synergistic effects. For example, a series of thiophene-benzofuran derivatives were tested against bacterial strains and exhibited promising results, suggesting potential for development as new antimicrobial agents .

Anti-inflammatory Effects

Compounds similar to this compound have also been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The charge transport properties of these materials can be optimized through structural modifications, enhancing their efficiency in electronic devices .

Polymer Chemistry

In polymer science, derivatives of the compound can be used to synthesize novel polymers with tailored properties. The incorporation of thiophene and benzofuran units into polymer backbones can lead to materials with improved thermal stability and mechanical strength, which are desirable for various industrial applications .

Table 1: Summary of Biological Activities

Table 2: Potential Applications in Materials Science

| Application Type | Compound Class | Key Properties | Reference |

|---|---|---|---|

| Organic Electronics | Thiophene-containing compounds | High charge mobility | |

| Polymer Chemistry | Benzofuran derivatives | Enhanced thermal stability |

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of benzofuran-thiophene hybrids for their anticancer properties against breast cancer cell lines. The results showed that certain modifications led to a significant decrease in cell viability, indicating the potential for developing effective anticancer agents based on this scaffold.

Case Study 2: Organic Photovoltaics

Research into the use of thiophene-based compounds in OPVs demonstrated that incorporating this compound into polymer blends improved the power conversion efficiency by optimizing charge transport pathways.

Comparison with Similar Compounds

Table 2: Impact of Ester Groups on Physicochemical Parameters

- Ethyl vs. Methyl Esters: The ethyl group in the target compound increases molecular weight (386.4 vs. 356.3 g/mol) and rotatable bonds (6 vs.

Research Findings and Implications

Structural-Activity Relationships (SAR)

- Electron-Donating Groups : The 3-methylthiophen-2-yl substituent’s electron-rich nature may enhance interactions with hydrophobic enzyme pockets, as seen in related benzofuran antimicrobial agents .

- Ester Hydrolysis : The ethyl ester’s slower hydrolysis compared to methyl esters could reduce premature inactivation in vivo, as observed in pharmacokinetic studies of similar compounds .

Chromatographic Behavior

Retention times in reversed-phase HPLC correlate with XLogP3 values (Table 1). The target compound’s higher lipophilicity suggests later elution than the 3-fluoro and 3-methoxy analogs, consistent with trends in flavonoid derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-ethyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

- Methodology :

- Condensation reactions : Utilize benzofuran intermediates (e.g., 3-methylthiophen-2-yl derivatives) with ethyl propanoate precursors under acidic or basic conditions. For example, describes a cascade [3,3]-sigmatropic rearrangement/aromatization strategy for benzofuran derivatives, which can be adapted by substituting appropriate starting materials .

- Solvent selection : Tetrahydrofuran (THF) or 1,4-dioxane (Class 2 solvents) are preferred for their inertness and ability to stabilize intermediates (see solvent classifications in ) .

- Catalysts : Sodium hydride (NaH) or ammonium acetate may enhance reaction efficiency, as demonstrated in and for analogous thiophene and benzofuran syntheses .

Q. How can spectroscopic techniques (NMR, IR, HPLC) be applied to characterize this compound?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using diagnostic signals, such as the Z-configuration olefinic proton (δ 6.5–7.5 ppm) and the methylene group in the dihydrobenzofuran moiety (δ 4.0–5.0 ppm). provides a reference for interpreting thiazolo[3,2-a]pyrimidine derivatives with similar substituents .

- FT-IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹). highlights the use of FT-IR for alkyne stretches in structurally related compounds .

- HPLC : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) for purity analysis, as described in for drug-analogous esters .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

- Methodology :

- X-ray crystallography : Resolve Z/E isomerism ambiguities by determining the crystal structure. and demonstrate crystallographic validation of benzofuran and thiophene derivatives, which can guide unit-cell parameter comparisons .

- Comparative analysis : Cross-reference NMR data with synthetic intermediates (e.g., ’s diastereomeric esters) to identify misassignments caused by dynamic rotational isomerism .

Q. What strategies minimize by-products during the synthesis of this compound?

- Methodology :

- Temperature control : Conduct reactions at 0–5°C to suppress side reactions, as shown in for NaH-mediated benzofuran synthesis .

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) or benzyl groups to shield reactive hydroxyl or carbonyl moieties (see and for analogous protections) .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound, as in and .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks. Monitor degradation via HPLC ( ) and compare with stability guidelines in for ester analogs .

- pH-dependent hydrolysis : Test solubility in buffered solutions (pH 1–10) to identify labile functional groups (e.g., ester or enone bonds). ’s data on ethyl 3-oxopropanoate derivatives can inform hydrolysis trends .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields reported across studies?

- Methodology :

- Replicate conditions : Compare solvent purity (e.g., Class 2 vs. Class 3 solvents in ), catalyst batch variability, and inert atmosphere efficiency (N2 vs. argon) .

- By-product profiling : Use LC-MS to identify unaccounted impurities ( ) and adjust stoichiometry or reaction time accordingly .

Experimental Design Considerations

Q. What in silico tools can predict the compound’s bioactivity or reactivity?

- Methodology :

- DFT calculations : Model the Z-configuration’s electronic structure (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. and ’s crystallographic data provide geometric constraints for accurate simulations .

- Docking studies : Use AutoDock Vina to assess binding affinity with biological targets (e.g., enzymes in ’s propanoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.